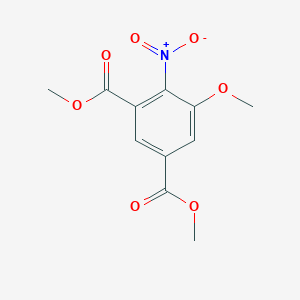
Phosphine, bis(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, bis(2-phenylethyl)- is an organophosphorus compound characterized by the presence of two phenylethyl groups attached to a phosphine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphine, bis(2-phenylethyl)- can be synthesized through the reaction of 2-phenylethylmagnesium bromide with chlorophosphine. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out in an anhydrous solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of phosphine, bis(2-phenylethyl)- involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction is monitored using spectroscopic techniques to ensure the complete conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphine, bis(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or selenides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium and sulfur.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Bis(2-phenylethyl)phosphine selenide.
Substitution: Brominated derivatives at the benzylic position.
Applications De Recherche Scientifique
Phosphine, bis(2-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of metalloproteases.
Mécanisme D'action
The mechanism of action of phosphine, bis(2-phenylethyl)- involves its ability to donate electron density through the phosphorus atom. This property allows it to form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include metal centers in catalytic systems, where it acts as a ligand to enhance the reactivity and selectivity of the catalyst .
Comparaison Avec Des Composés Similaires
- Phosphine, bis(2-phenylpropyl)-
- Phosphine, bis(2-phenylethyl) oxide
Comparison: Phosphine, bis(2-phenylethyl)- is unique due to its specific phenylethyl groups, which provide distinct steric and electronic properties compared to other similar compounds. For instance, the presence of phenylethyl groups can influence the compound’s reactivity and its ability to form stable complexes with metals .
Propriétés
Numéro CAS |
93017-30-2 |
|---|---|
Formule moléculaire |
C16H19P |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
bis(2-phenylethyl)phosphane |
InChI |
InChI=1S/C16H19P/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Clé InChI |
YWDPXUHMMMGLPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCPCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



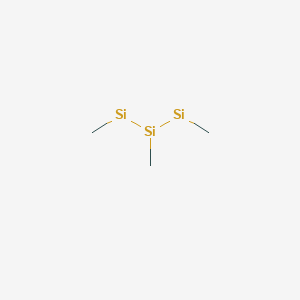
![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
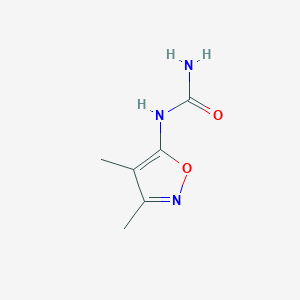
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
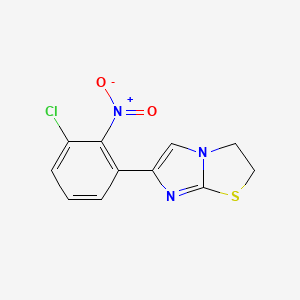
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)

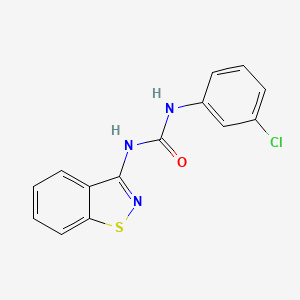


![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
